molecular formula C22H27N3O B4839328 N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B4839328
M. Wt: 349.5 g/mol
InChI Key: DNWPBRQVWFMMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck Research Laboratories and has since been used extensively in scientific research.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide selectively binds to dopamine D4 receptors and blocks their activation by dopamine. By doing so, it inhibits the downstream signaling pathways that are activated by dopamine D4 receptors, leading to a decrease in their physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and impair cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more precise investigation of their role in physiological and pathological processes. However, its use is limited by the fact that dopamine D4 receptors are not expressed in all tissues and cell types, which can limit its applicability in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the role of dopamine D4 receptors in psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is the potential therapeutic use of dopamine D4 receptor antagonists in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide and its potential limitations as a research tool.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D4 receptor blockade on behavior, cognition, and addiction.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17-5-7-18(8-6-17)16-24-11-13-25(14-12-24)22(26)23-21-10-9-19-3-2-4-20(19)15-21/h5-10,15H,2-4,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPBRQVWFMMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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